2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate
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Overview
Description
2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, dioxo-dihydro-thiophenyl, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate typically involves multi-step organic reactions. The key steps include:
Formation of the thiophenyl moiety: This can be achieved through the reaction of a suitable thiophene derivative with an oxidizing agent to introduce the dioxo-dihydro functionality.
Carbamoylation: The carbamoyl group can be introduced through the reaction of an amine derivative with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophenyl moiety can be further oxidized to introduce additional oxygen functionalities.
Reduction: The dioxo-dihydro group can be reduced to a dihydroxy or hydroxy group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid functionalities, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique functional groups may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(phenyl)carbamoyl]phenyl acetate: Similar structure but lacks the 4-methyl group.
2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-chlorophenyl)carbamoyl]phenyl acetate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.
Properties
IUPAC Name |
[2,3-diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO9S/c1-14-5-7-19(8-6-14)25(20-9-10-35(30,31)13-20)24(29)18-11-21(32-15(2)26)23(34-17(4)28)22(12-18)33-16(3)27/h5-12,20H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIZBZSNJSBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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